molecular formula C9H17NO3 B136578 Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate CAS No. 142253-56-3

Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Cat. No. B136578
M. Wt: 187.24 g/mol
InChI Key: HXRDRJKAEYHOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642624B2

Procedure details

A solution of 1-Boc-azetidine-3-carboxylic acid (1.6 g) and Et3N (2 ml) in anhydrous THF (60 ml) was cooled to 0° C. Isopropyl chloroformate (1.3 g) was added via a syringe slowly; forming a white precipitate almost immediately. The reaction was stirred for 1 h at 0° C. and the precipitate was filtered out. The filtrate was cooled to 0° C. again and aqueous NaBH4 solution (900 mg, 5 ml) was added via pipette and stirred for 1 h. The reaction was quenched with NaHCO3 solution (50 mL) and the product was extracted with EtOAc (200 mL). The organic phase was washed with brine (50 mL), dried over Na2SO4 and concentrated in vacuo. The residue was dissolved in EtOAc and passed through a short silica gel pad. Concentrating the filtrate in vacuo provided the compound as a light yellow oil.
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:11][CH:10]([C:12](O)=[O:13])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].CCN(CC)CC.ClC(OC(C)C)=O>C1COCC1>[C:1]([N:8]1[CH2:9][CH:10]([CH2:12][OH:13])[CH2:11]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(C1)C(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
ClC(=O)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
forming a white precipitate almost immediately
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered out
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled to 0° C. again
ADDITION
Type
ADDITION
Details
aqueous NaBH4 solution (900 mg, 5 ml) was added via pipette
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with NaHCO3 solution (50 mL)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with EtOAc (200 mL)
WASH
Type
WASH
Details
The organic phase was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
Concentrating the filtrate in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CC(C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.